molecular formula C9H11Cl2NO B575055 6-Chloro-chroman-4-ylamine hydrochloride CAS No. 191608-09-0

6-Chloro-chroman-4-ylamine hydrochloride

Cat. No.: B575055
CAS No.: 191608-09-0
M. Wt: 220.093
InChI Key: ARFUFGWFRJZAHS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-chroman-4-ylamine hydrochloride involves several steps, starting with the preparation of the chroman ring structure. The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

The amine group at the 4-position is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-chroman-4-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium cyanide

Major Products Formed

Scientific Research Applications

6-Chloro-chroman-4-ylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-Chloro-chroman-4-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

6-Chloro-chroman-4-ylamine hydrochloride can be compared with other similar compounds, such as:

    6-Bromo-chroman-4-ylamine hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    6-Fluoro-chroman-4-ylamine hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

    6-Methyl-chroman-4-ylamine hydrochloride: Similar structure but with a methyl group instead of chlorine.

The uniqueness of this compound lies in its specific chemical properties, such as reactivity and stability, which make it suitable for particular research applications .

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFUFGWFRJZAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681075
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-09-0
Record name 6-Chloro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chlorochroman-4-amine hydrochloride
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